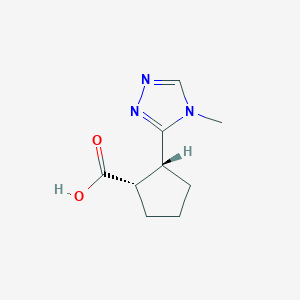

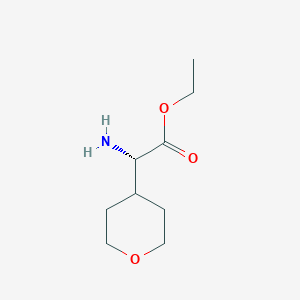

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has gained a lot of attention in the field of cancer research. AZD9291 is a potent and selective inhibitor of the EGFR T790M mutation, which is found in approximately 50% of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR TKIs such as gefitinib and erlotinib.

Scientific Research Applications

Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds

Ruthenium-catalyzed synthesis processes have been developed to create 5-amino-1,2,3-triazole-4-carboxylic acids, which are useful for generating peptidomimetics or biologically active compounds. These triazole scaffolds have been applied in the development of compounds acting as HSP90 inhibitors, showcasing their potential in therapeutic agent synthesis (Ferrini et al., 2015).

Enzymatic Synthesis Inhibition by Cyclopentane Derivatives

Cyclopentane derivatives, such as 1-aminocyclopentane-1-carboxylic acid (cycloleucine), have been found to inhibit the synthesis of S-adenosyl-L-methionine, an essential metabolic compound. This inhibition suggests a potential for cyclopentane derivatives in modulating biochemical pathways, which could be relevant to the utility of triazole-cyclopentane compounds (Coulter et al., 1974).

Polymethylated Lanthanide Chelates for Medical Imaging

Research into rigidified lanthanide chelates, including those potentially related to triazole structures, has been conducted to improve the efficiency of medical imaging techniques. Such studies highlight the role of structural modification in enhancing the properties of contrast agents used in magnetic resonance imaging (Ranganathan et al., 2002).

Solid Phase Peptide Synthesis Incorporating Triazoles

Triazoles have been integrated into peptide backbones or side chains via copper(I)-catalyzed cycloadditions, demonstrating their versatility in peptide engineering. This technique opens avenues for creating novel bioactive peptides with potential therapeutic applications (Tornøe et al., 2002).

Carboxylic Acid Isosteres in Drug Design

The exploration of cyclopentane-1,3-diones as isosteres for carboxylic acid functional groups, which could be structurally related to the target compound, underlines the importance of such derivatives in drug design. These findings suggest the potential of triazole-cyclopentane compounds in creating new therapeutic agents with improved pharmacokinetic properties (Ballatore et al., 2011).

properties

IUPAC Name |

(1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-12-5-10-11-8(12)6-3-2-4-7(6)9(13)14/h5-7H,2-4H2,1H3,(H,13,14)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBALDRJAALHWIK-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NN=C1[C@@H]2CCC[C@@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Dichlorophenyl)methyl]-3-[1-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]indole](/img/structure/B2779762.png)

![8-[(4-Methoxyphenyl)methyl]-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779764.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2779770.png)

![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2779773.png)

![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2779778.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2779780.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2779783.png)